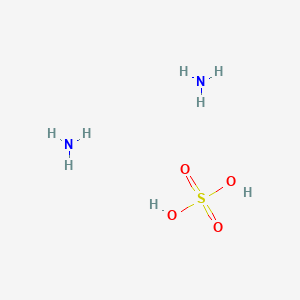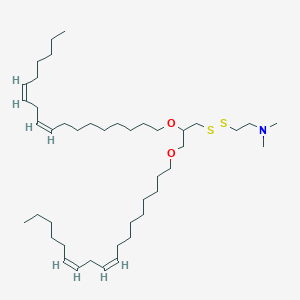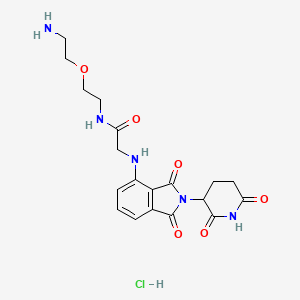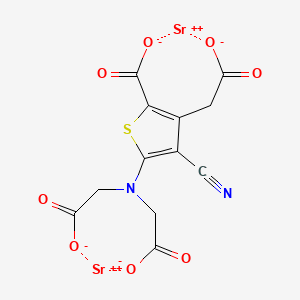
9-Amino-minocycline HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-minocycline hydrochloride is a derivative of minocycline, a second-generation tetracycline antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used in various pharmaceutical applications. It is particularly effective against gram-positive and gram-negative bacteria, making it a valuable asset in the treatment of infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-minocycline hydrochloride typically involves the modification of minocycline. One common method includes the reaction of demethylated aureomycin with dimethylamine in an amine or amide solvent under the catalysis of a palladium complex. This reaction produces an intermediate compound, which is then subjected to hydrogenation and dehydroxylation in an alcohol solvent containing an acid, also under catalytic conditions .
Industrial Production Methods
Industrial production of 9-Amino-minocycline hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials, cost-effective catalysts, and recyclable solvents to ensure high yield and product quality .
Análisis De Reacciones Químicas
Types of Reactions
9-Amino-minocycline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its antibacterial properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, enhancing its stability and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of 9-Amino-minocycline hydrochloride, each with unique pharmacological properties. These derivatives are often studied for their enhanced antibacterial activity and reduced side effects .
Aplicaciones Científicas De Investigación
9-Amino-minocycline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a standard in pharmaceutical laboratories for quality control and analytical testing.
Medicine: It is used in the development of new antibiotics and treatments for bacterial infections.
Mecanismo De Acción
9-Amino-minocycline hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, preventing the addition of amino acids to the growing peptide chain. This action effectively halts bacterial growth and replication . Additionally, the compound has been shown to cross the blood-brain barrier, making it a potential candidate for treating central nervous system infections and neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
Minocycline: The parent compound of 9-Amino-minocycline hydrochloride, known for its broad-spectrum antibacterial activity.
Doxycycline: Another second-generation tetracycline antibiotic with similar antibacterial properties but different pharmacokinetics.
Tigecycline: A derivative of minocycline with enhanced activity against resistant bacterial strains.
Uniqueness
9-Amino-minocycline hydrochloride is unique due to its enhanced ability to cross the blood-brain barrier and its potential neuroprotective effects. This makes it a promising candidate for treating not only bacterial infections but also neurodegenerative diseases .
Propiedades
Fórmula molecular |
C23H29ClN4O7 |
|---|---|
Peso molecular |
508.9 g/mol |
Nombre IUPAC |
9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H |
Clave InChI |
MQRUQMWLTBRONP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)
![(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B11935806.png)
![N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B11935817.png)



![6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B11935832.png)



![2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B11935876.png)

![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11935884.png)
